molecular formula C5H9NO B020336 N-Methyl-N-vinylacetamide CAS No. 3195-78-6

N-Methyl-N-vinylacetamide

Cat. No.: B020336
CAS No.: 3195-78-6
M. Wt: 99.13 g/mol
InChI Key: PNLUGRYDUHRLOF-UHFFFAOYSA-N
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Description

N-Methyl-N-vinylacetamide: is an organic compound with the molecular formula C5H9NO . It is a colorless to pale yellow liquid that is miscible with water and various organic solvents. This compound is primarily used as a monomer in the production of polymers and copolymers, which have applications in various industries, including pharmaceuticals, coatings, and adhesives .

Mechanism of Action

Target of Action

N-Methyl-N-vinylacetamide (NMVA) is a chemical compound with the molecular formula C5H9NO It’s known that nmva can be polymerized by various radical polymerization processes .

Mode of Action

The exact mode of action of NMVA is not well-studied. As a monomer, it can undergo polymerization to form a polymer. The polymerization process involves the formation of free radicals, which can initiate a chain reaction leading to the formation of a polymer .

Biochemical Pathways

It’s known that nmva can act as a solvent and dissolution agent for poorly soluble substances .

Pharmacokinetics

It’s known that nmva has a boiling point of 70 °c/25 mmhg and a density of 0959 g/mL at 25 °C .

Result of Action

It’s known that nmva can be used in the synthesis of polymers .

Action Environment

The action, efficacy, and stability of NMVA can be influenced by environmental factors such as temperature and pressure. For instance, NMVA has a boiling point of 70 °C/25 mmHg , indicating that it can evaporate under high temperature or low pressure conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N-vinylacetamide can be synthesized through the reaction of N-methylacetamide with vinyl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the N-methylacetamide, allowing it to react with the vinyl chloride to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at controlled temperatures and pressures to optimize the conversion rate and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-vinylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Methyl-N-vinylacetamide is used as a monomer in the synthesis of polymers and copolymers. These materials are studied for their unique properties, such as hydrophilicity, thermal stability, and mechanical strength .

Biology: In biological research, this compound-based polymers are explored for their potential use in drug delivery systems. These polymers can form hydrogels that encapsulate drugs, allowing for controlled release and targeted delivery .

Medicine: The compound is investigated for its potential use in medical devices and implants. Its biocompatibility and ability to form hydrogels make it suitable for applications such as wound dressings and tissue engineering .

Industry: this compound is used in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

  • N-Vinylformamide
  • N-Vinylcaprolactam
  • N-Vinylpyrrolidinone
  • N,N-Dimethylacrylamide

Comparison: N-Methyl-N-vinylacetamide is unique due to its specific combination of the vinyl and acetamide groups. This structure imparts distinct properties such as hydrophilicity and reactivity, making it suitable for applications where other similar compounds may not perform as well. For example, N-Vinylpyrrolidinone is also used in polymer production, but this compound offers better thermal stability and mechanical strength in certain applications .

Properties

IUPAC Name

N-ethenyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUGRYDUHRLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26616-03-5
Record name Poly(N-methyl-N-vinylacetamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26616-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4052003
Record name N-Methyl-N-vinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-78-6
Record name N-Methyl-N-vinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-vinylacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-ethenyl-N-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-N-vinylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-vinylacetamide
Source European Chemicals Agency (ECHA)
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Record name N-METHYL-N-VINYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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